

3-(2-Fluorophenyl)pyrrolidine hydrochloride molecular weight

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)pyrrolidine hydrochloride

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An In-Depth Technical Guide to **3-(2-Fluorophenyl)pyrrolidine Hydrochloride**: Properties, Applications, and Analytical Characterization

Introduction

3-(2-Fluorophenyl)pyrrolidine hydrochloride is a pivotal chemical entity in modern medicinal chemistry and pharmaceutical sciences. As a substituted pyrrolidine, it belongs to a class of five-membered nitrogen heterocycles that are integral to the structure of numerous natural products, alkaloids, and synthetic drugs.^[1] ^[2] The great interest in this saturated scaffold is driven by its ability to efficiently explore pharmacophore space due to its non-planar, three-dimensional structure.^[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of **3-(2-Fluorophenyl)pyrrolidine hydrochloride**. We will delve into its physicochemical properties, synthetic considerations, key applications, and the rigorous analytical methodologies required for its characterization. The strategic incorporation of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic to enhance metabolic stability, binding affinity, and selectivity for biological targets, making this compound a particularly valuable building block.^[3] The hydrochloride salt form further improves solubility and stability, simplifying its handling and formulation in a laboratory setting.^[3]

Part 1: Core Physicochemical Properties and Specifications

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The key specifications for **3-(2-Fluorophenyl)pyrrolidine hydrochloride** are summarized below.

| Property | Value | Source(s) |
|--------------------|--|-----------|
| Molecular Weight | 201.7 g/mol | [3][4][5] |
| Molecular Formula | C ₁₀ H ₁₂ FN·HCl | [3] |
| CAS Number | 885277-79-2 | [3][4][6] |
| Appearance | White to light yellow solid | [3] |
| Purity | Typically ≥95% (as determined by NMR) | [3] |
| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place | [3][7] |

The hydrochloride salt is crucial for its utility, as it protonates the pyrrolidine nitrogen, rendering the molecule more polar and thus more soluble in aqueous and polar protic solvents. This is a significant advantage for reaction setup, purification, and formulation development.

Part 2: Applications in Drug Discovery and Chemical Research

The utility of **3-(2-Fluorophenyl)pyrrolidine hydrochloride** spans multiple domains of chemical and pharmaceutical research, primarily serving as a sophisticated building block for creating more complex, biologically active molecules.[3][6]

- Pharmaceutical Development: Its most prominent role is as a key intermediate in the synthesis of novel therapeutics, especially those targeting neurological and psychiatric disorders.[3][8] Researchers have utilized this scaffold to develop compounds with potential as analgesics and antidepressants.[3]
- Neuroscience Research: The compound is valuable for investigating receptor interactions within the central nervous system. The specific stereochemistry and substituent pattern can help elucidate the mechanisms of action for certain neurotransmitters.[6][9]
- Chemical Synthesis: It serves as a versatile precursor in organic synthesis, enabling chemists to construct complex molecular architectures with potential therapeutic effects.[9]
- Analytical Chemistry: In some contexts, it can be used in the development of analytical methods to detect and quantify related biological markers or substances, thereby improving the accuracy of diagnostic tests and quality control processes.[3][9]

Core applications stemming from the 3-(2-Fluorophenyl)pyrrolidine scaffold.

Part 3: Quality Control and Analytical Protocols

For any research or development application, verifying the identity, purity, and integrity of the starting material is a non-negotiable aspect of scientific rigor. A multi-technique approach ensures a self-validating system of quality control.

Logical workflow for the analytical characterization of the compound.

Protocol 1: Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ^1H NMR confirms the number and connectivity of protons, while ^{13}C NMR verifies the carbon skeleton.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **3-(2-Fluorophenyl)pyrrolidine hydrochloride** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or DMSO-d_6) in a 5 mm NMR tube.[10] DMSO-d_6 is often preferred for amine salts as it allows for the observation of the N-H proton.[10]
- ^1H NMR Acquisition:
 - Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[10]
 - Typical spectral width: -2 to 12 ppm.
 - Expected signals will correspond to the aromatic protons (split by fluorine and adjacent protons), and the aliphatic protons of the pyrrolidine ring.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0 to 180 ppm.
 - Expected signals will include distinct peaks for the aliphatic carbons of the pyrrolidine ring and the aromatic carbons, with C-F coupling visible for the carbons of the fluorophenyl ring.
- Data Analysis: Integrate the ^1H NMR signals to confirm proton ratios. Analyze chemical shifts and coupling constants in both spectra to confirm the precise structure and connectivity.

Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)

Causality: MS provides definitive confirmation of the molecular weight of the free base, validating the compound's elemental composition.

Methodology:

- Sample Preparation: Prepare a dilute solution (approx. 0.1-1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[10]
- Ionization and Analysis:
 - Utilize Electrospray Ionization (ESI) in positive ion mode, as it is well-suited for polar, charged molecules. [10]
 - Acquire a full scan mass spectrum over a range of m/z 50-400.
- Data Analysis: The primary ion of interest will be the protonated molecule of the free base $[M+H]^+$. For 3-(2-Fluorophenyl)pyrrolidine ($C_{10}H_{12}FN$), the expected monoisotopic mass is ~ 179.1 Da. The observed m/z should be approximately 180.1. The hydrochloride itself will not be observed.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates the main compound from any impurities, allowing for accurate quantification of purity, which is critical for both synthetic and biological applications.

Methodology:

- System Preparation: Use a reverse-phase C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a $0.22\ \mu\text{m}$ syringe filter before injection.
- Data Acquisition:
 - Inject a small volume (e.g., 5-10 μL) onto the column.

- Run a gradient elution method (e.g., 10% to 90% organic solvent over 15-20 minutes) to ensure separation of components with different polarities.
- Use a UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm).
- Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when handling any chemical reagent. While a specific Safety Data Sheet (SDS) for this exact CAS number may vary by supplier, the general precautions for fluorinated amine hydrochlorides apply.[\[12\]](#)[\[13\]](#)

| Hazard Category | GHS Statements | Precautionary Measures |
|------------------------|---|---|
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. [7] [14] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [12] [14] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12] [14] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [13] [14] |

Handling:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[12\]](#)
- Avoid generation of dust.[\[12\]](#)

Storage:

- Store in a tightly closed container in a cool, dry place.[\[7\]](#)
- Recommended storage temperature is between 0-8°C.[\[3\]](#)

Disposal:

- Dispose of contents and container in accordance with local, state, and federal regulations. Do not let the product enter drains.[\[12\]](#)

Conclusion

3-(2-Fluorophenyl)pyrrolidine hydrochloride is more than a mere chemical intermediate; it is an enabling tool for innovation in the life sciences. Its unique structural features—a three-dimensional pyrrolidine core, the modulating effect of the fluorophenyl group, and the enhanced solubility of its hydrochloride salt—make it a highly valuable asset in the synthesis of next-generation pharmaceuticals.[\[3\]](#) A thorough understanding of its properties, coupled with rigorous analytical validation and safe handling practices, empowers researchers to confidently employ this compound in their quest to advance drug discovery and development.

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